Dehydronifedipin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dehydronifedipin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Glukoseaufnahme in Zellen hemmt. Diese Wirkung wird durch seine Interaktion mit spezifischen molekularen Zielstrukturen vermittelt, die am Glukosetransport beteiligt sind . Der Wirkmechanismus der Verbindung ist eng mit dem von Nifedipin verwandt, das spannungsgesteuerte L-Typ-Calciumkanäle in glatter Gefäßmuskulatur und Myokardzellen blockiert . Durch die Verhinderung des Eintritts von Calciumionen in diese Zellen reduziert Nifedipin den peripheren arteriellen Gefäßwiderstand und erweitert die Koronararterien, was zu einem niedrigeren Blutdruck und einem erhöhten Blutfluss führt .
Ähnliche Verbindungen:
Nifedipin: Die Ausgangssubstanz, aus der this compound gewonnen wird.
Nicardipin: Ein weiterer Dihydropyridin-Calciumkanalblocker mit ähnlichen pharmakologischen Eigenschaften wie Nifedipin.
Einzigartigkeit: this compound ist insofern einzigartig, als es ein Metabolit von Nifedipin ist, der Einblicke in die Stoffwechselwege und die Biotransformation von Calciumkanalblockern liefert. Seine Fähigkeit, die Glukoseaufnahme in Zellen zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug in der Stoffwechselforschung .
Wirkmechanismus
Target of Action
Dehydronifedipine, also known as “4-(2-Nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid dimethyl ester” or “Dehydro Nifedipine” or “dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate” or “Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate”, is a metabolite of Nifedipine . Nifedipine primarily targets L-type calcium channels in vascular smooth muscle and myocardial cells .
Mode of Action
Dehydronifedipine, similar to Nifedipine, is believed to block voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina .
Biochemical Pathways
It is known that the compound is a phenylpyridine , a class of compounds that can interact with various biochemical pathways. The inhibition of L-type calcium channels leads to a decrease in intracellular calcium levels, which can affect numerous downstream signaling pathways involved in muscle contraction, hormone secretion, and neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of Dehydronifedipine is influenced by its metabolism. Nifedipine, from which Dehydronifedipine is derived, is mainly metabolized by the CYP3A4 enzyme . The pharmacokinetic parameters of Nifedipine and Dehydronifedipine were determined after oral and intravenous administrations of Nifedipine to rats in the presence and absence of pioglitazone . Pioglitazone inhibited the CYP3A4 enzyme activity in a concentration-dependent manner . The areas under the plasma concentration–time curve (AUC) and the peak plasma concentration (Cmax) of Nifedipine were significantly increased in the presence of pioglitazone .
Result of Action
The result of Dehydronifedipine’s action is similar to that of Nifedipine. By blocking L-type calcium channels, it reduces blood pressure and increases the supply of oxygen to the heart . This can alleviate symptoms of conditions such as angina pectoris .
Action Environment
The action of Dehydronifedipine, like many pharmaceuticals, can be influenced by environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . Furthermore, the presence of Dehydronifedipine in the environment, such as in wastewater, can have implications for environmental health .
Biochemische Analyse
Biochemical Properties
Dehydronifedipine is a prodrug that is converted in vivo to nifedipine, its active form . It has been shown to have inhibitory effects on rat liver microsomes and human serum . Dehydronifedipine binds covalently to cytochrome P450 enzymes and inhibits their activity .
Cellular Effects
Dehydronifedipine has been shown to influence cellular function by inhibiting the activity of cytochrome P450 enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dehydronifedipine involves its conversion to nifedipine in the body . It binds covalently to cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
Studies on nifedipine, from which Dehydronifedipine is derived, have been conducted .
Metabolic Pathways
Dehydronifedipine is a metabolite of nifedipine . Nifedipine is metabolized mainly by the cytochrome P450 (CYP) isomers CYP3A4 and CYP3A5 .
Transport and Distribution
Dehydronifedipine has been shown to be transported by the drug transporter p-glycoprotein (p-gp) . This could influence its distribution within cells and tissues .
Subcellular Localization
Given its role as a metabolite of nifedipine and its interaction with cytochrome P450 enzymes, it is likely to be found in the endoplasmic reticulum where these enzymes are located .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dehydronifedipin wird durch oxidative Biotransformation von Nifedipin synthetisiert. Dieser Prozess beinhaltet die Wirkung von Cytochrom-P450-Enzymen, insbesondere CYP3A4 und CYP3A5 . Die Reaktionsbedingungen erfordern typischerweise das Vorhandensein dieser Enzyme und geeigneter Kofaktoren, um den Oxidationsprozess zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie seine Laborsynthese. Der Prozess beinhaltet die kontrollierte Oxidation von Nifedipin unter bestimmten Bedingungen, die die effiziente Umwandlung in this compound gewährleisten. Dies kann die Verwendung von Bioreaktoren beinhalten, die mit den notwendigen Enzymen und Kofaktoren ausgestattet sind, um die Ausbeute und Reinheit des Produkts zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dehydronifedipin unterliegt hauptsächlich Oxidationsreaktionen. Die Verbindung entsteht durch den oxidativen Metabolismus von Nifedipin, der die Addition von Sauerstoffatomen an das Molekül beinhaltet .
Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an der Bildung von this compound beteiligt sind, sind die Cytochrom-P450-Enzyme CYP3A4 und CYP3A5. Diese Enzyme erleichtern den Oxidationsprozess unter physiologischen Bedingungen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Oxidation von Nifedipin gebildet wird, ist this compound. Diese Verbindung behält die Grundstruktur von Nifedipin bei, aber mit zusätzlichen Sauerstoffatomen, die in das Molekül eingebaut sind .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: The parent compound from which dehydronifedipine is derived.
Nicardipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties to nifedipine.
Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Uniqueness: Dehydronifedipine is unique in that it is a metabolite of nifedipine, providing insights into the metabolic pathways and biotransformation of calcium channel blockers. Its ability to inhibit glucose uptake in cells distinguishes it from other similar compounds, making it a valuable tool in metabolic research .
Eigenschaften
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHJQGNGLQJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052347 | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67035-22-7 | |
Record name | Dehydronifedipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67035-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxidized Nifedipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDRONIFEDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dehydronifedipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of nifedipine?
A1: Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine. [, , ]
Q2: How does grapefruit juice affect nifedipine pharmacokinetics?
A2: Grapefruit juice significantly increases the bioavailability of nifedipine, likely due to the inhibition of CYP3A4 in the gut wall. This leads to higher plasma concentrations of nifedipine and its metabolite, dehydronifedipine. []
Q3: What is the impact of high-altitude hypoxia on nifedipine pharmacokinetics?
A4: High-altitude hypoxia suppresses CYP3A1 activity, leading to decreased metabolism of nifedipine and increased area under the curve (AUC) and half-life. This suggests that dosage adjustments might be necessary for patients at high altitudes. []
Q4: Does co-administration of Ginkgo biloba leaf extract (GBE) affect nifedipine pharmacokinetics?
A5: While generally not significantly affecting the overall pharmacokinetic parameters of nifedipine or dehydronifedipine, GBE can double the maximal plasma nifedipine concentration in some individuals, potentially leading to increased adverse effects. []
Q5: How does gliclazide impact nifedipine pharmacokinetics?
A6: Gliclazide inhibits CYP3A4, potentially affecting the metabolism of nifedipine and leading to altered pharmacokinetic parameters. Further research is needed to fully understand this interaction. []
Q6: Can capsaicin influence CYP3A4 activity and nifedipine metabolism?
A7: Capsaicin induces CYP3A4 expression, potentially increasing the metabolism of nifedipine to dehydronifedipine. This highlights a possible food-drug interaction that warrants further investigation. []
Q7: What analytical techniques are used to quantify nifedipine and dehydronifedipine?
A8: Various methods exist, including high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ], and gas chromatography []. The choice of method depends on factors such as sensitivity, specificity, and available resources.
Q8: How is dehydronifedipine used in cytochrome P450 research?
A9: Dehydronifedipine is used as a probe substrate for CYP3A4 activity in both in vitro and in vivo studies. By measuring its formation from nifedipine, researchers can assess CYP3A4 activity and evaluate the effects of drugs, herbs, or other factors on this enzyme. [, , , ]
Q9: Has dehydronifedipine been detected in the environment?
A10: Yes, dehydronifedipine, along with nifedipine, has been detected in wastewater effluent and, to a lesser extent, in drinking water sources, highlighting the potential for pharmaceutical contamination of aquatic environments. [, ]
Q10: What is the molecular formula and weight of dehydronifedipine?
A11: The molecular formula of dehydronifedipine is C17H16N2O6, and its molecular weight is 344.32 g/mol. [, ]
Q11: How does the structure of dehydronifedipine differ from nifedipine?
A12: Dehydronifedipine is the aromatized form of nifedipine, meaning the dihydropyridine ring in nifedipine has been oxidized to a pyridine ring in dehydronifedipine. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.